

A Comparative Guide to Enolase Activity: 2-PG and its Analogs

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of enolase with its natural substrate, 2-phosphoglycerate (2-PG), and several of its analog inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in enzymology, cancer metabolism, and drug discovery.

Data Presentation: A Comparative Analysis of Enolase Kinetics

The following table summarizes the kinetic parameters of human enolase isoforms (ENO1 and ENO2) with the natural substrate 2-phosphoglycerate (2-PG) and various phosphonate inhibitors. This data allows for a direct comparison of the binding affinities and inhibitory potential of these analogs.

Compound	Enzyme	Parameter	Value
2-Phosphoglycerate (2-PG)	Human Muscle Enolase (ENO3)	K _m	0.199 mM
2-Phosphoglycerate (2-PG)	Klebsiella pneumoniae Enolase	K _m	0.425 mM
HEX	Human Enolase 1 (ENO1)	K _i	232 nM
HEX	Human Enolase 2 (ENO2)	K _i	64 nM
SF2312	Human Enolase 1 (ENO1)	IC ₅₀	37.9 nM
SF2312	Human Enolase 2 (ENO2)	IC ₅₀	42.5 nM
deoxy-SF2312	Human Enolase 2 (ENO2)	IC ₅₀	~2000 nM
Phosphonoacetohydroxamate (PhAH)	Enolase	K _i	pM affinity

Experimental Protocols: Measuring Enolase Activity

The determination of enolase activity is crucial for studying its kinetics and the efficacy of its inhibitors. A commonly employed method is a coupled-enzyme assay.

Principle:

Enolase catalyzes the conversion of 2-PG to phosphoenolpyruvate (PEP). The production of PEP is then coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, forming pyruvate and ATP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Reagents:

- Tris buffer (e.g., 50 mM, pH 7.5)
- Magnesium chloride (MgCl_2) (e.g., 2 mM)
- Potassium chloride (KCl) (e.g., 100 mM)
- Adenosine diphosphate (ADP) (e.g., 1 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 0.2 mM)
- 2-Phosphoglycerate (2-PG) (substrate, variable concentrations)
- Pyruvate kinase (PK) (e.g., 1 unit/mL)
- Lactate dehydrogenase (LDH) (e.g., 1 unit/mL)
- Enolase (purified enzyme or cell lysate)
- Inhibitor (e.g., HEX, SF2312) (variable concentrations)

Procedure:

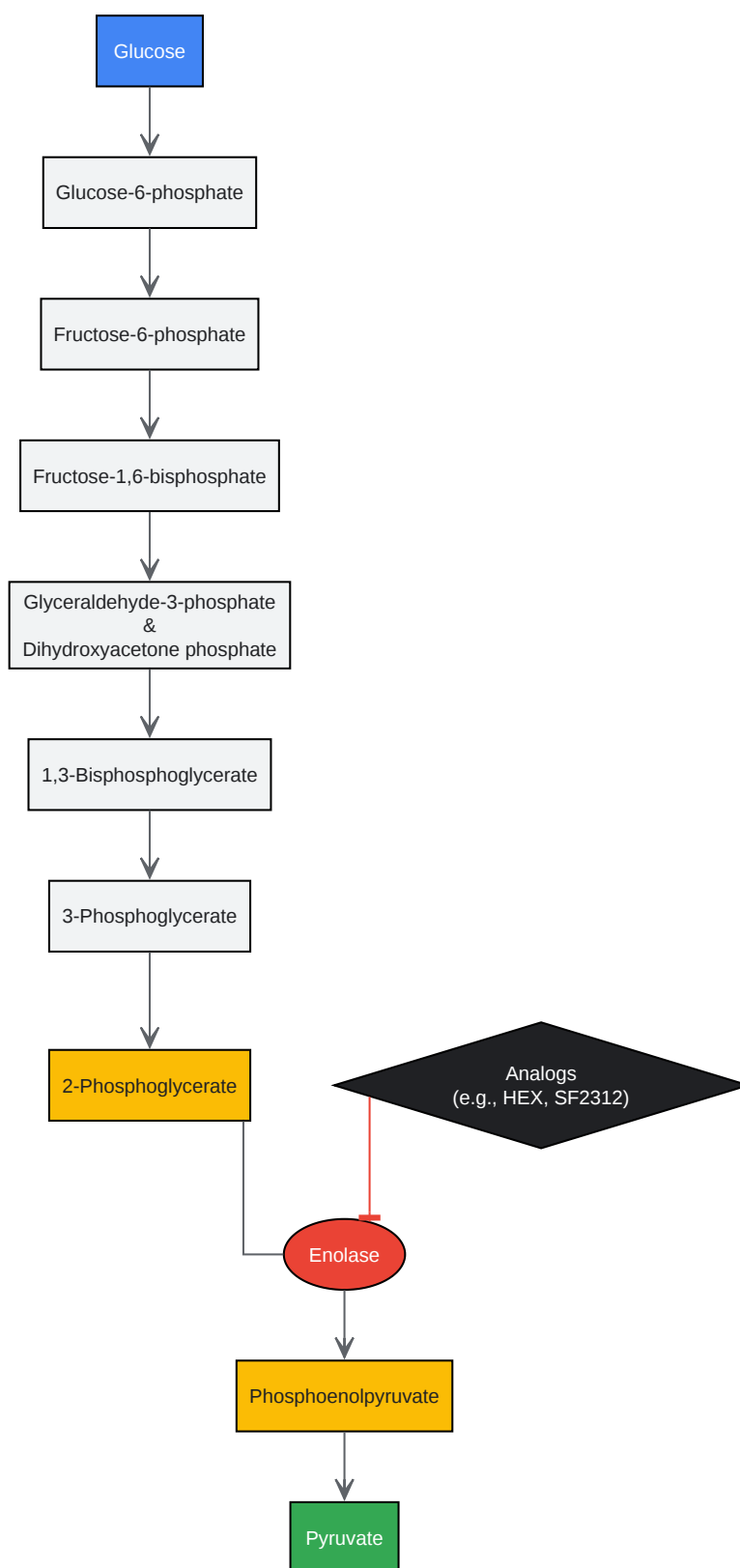
- **Reaction Mixture Preparation:** Prepare a reaction mixture containing Tris buffer, MgCl_2 , KCl, ADP, NADH, PK, and LDH.
- **Incubation:** Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
- **Initiation of Reaction:** Add the enolase sample to the reaction mixture.
- **Substrate Addition:** To start the reaction, add a known concentration of the substrate, 2-PG.
- **Spectrophotometric Monitoring:** Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- **Data Analysis:** Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance versus time plot.

- **Inhibitor Studies:** For inhibitor testing, pre-incubate the enolase enzyme with the inhibitor for a defined period before adding the substrate. The same procedure is then followed to measure the inhibited enzyme activity.

Mandatory Visualizations

Signaling Pathway: Glycolysis

The following diagram illustrates the central role of enolase in the glycolytic pathway.

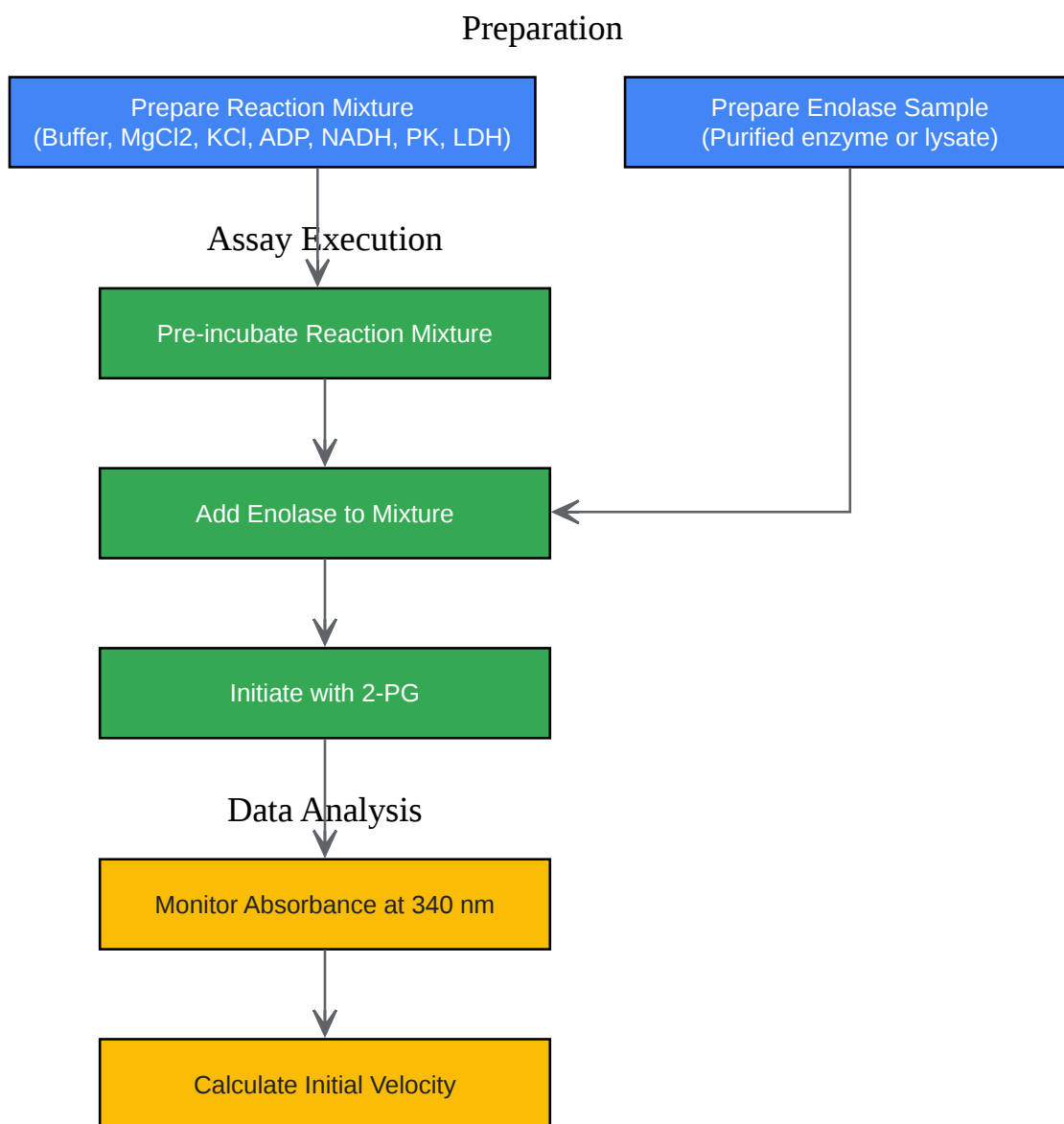


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Caption: The glycolytic pathway highlighting the conversion of 2-PG to PEP by enolase.

Experimental Workflow: Enolase Activity Assay

This diagram outlines the key steps in a typical coupled-enzyme assay for measuring enolase activity.



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Caption: Workflow for a coupled-enzyme assay to determine enolase activity.

- To cite this document: BenchChem. [A Comparative Guide to Enolase Activity: 2-PG and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327455#comparing-enolase-activity-with-2-pg-and-its-analogs]

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